N-(3-aminophenyl)-2-methoxypropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(14-2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLYPNREDIHLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for N 3 Aminophenyl 2 Methoxypropanamide
Established Synthetic Pathways for N-Substituted Methoxypropanamides
The construction of N-(3-aminophenyl)-2-methoxypropanamide is fundamentally an exercise in amide bond formation, a cornerstone of organic synthesis. The established pathways to similar N-aryl amides provide a blueprint for approaching this target.
Amide Bond Formation Strategies: Coupling Reagents and Conditions
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. A vast arsenal (B13267) of coupling reagents has been developed to facilitate this transformation, each with its own set of advantages and limitations. These reagents effectively convert the carboxylic acid's hydroxyl group into a better leaving group, thus promoting nucleophilic attack by the amine.
Common classes of coupling reagents applicable to the synthesis of N-substituted methoxypropanamides include:
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization at the stereocenter of 2-methoxypropanoic acid, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. peptide.com These additives trap the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine.
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective activators. They generate active esters that readily react with amines to form the desired amide bond under mild conditions.
Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are among the most popular and efficient coupling reagents. peptide.com They offer rapid reaction times and high yields, often with minimal side products.
The choice of solvent is also critical, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724). Reaction temperatures are typically kept low, often starting at 0 °C and slowly warming to room temperature, to control the reaction rate and suppress side reactions.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Readily available and cost-effective. Often used with additives to suppress side reactions and racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, particularly for hindered substrates. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction rates, high yields, and low racemization potential. peptide.com |
Incorporation of the 3-Aminophenyl Moiety
A key challenge in the synthesis of this compound is the regioselective acylation of m-phenylenediamine (B132917). Since m-phenylenediamine possesses two nucleophilic amino groups, direct acylation can lead to a mixture of mono-acylated and di-acylated products. To achieve selective mono-acylation, several strategies can be employed:
Control of Stoichiometry: Using a slight excess of the diamine relative to the activated carboxylic acid can favor mono-acylation. However, this often results in a mixture that requires careful purification.
Protecting Group Strategy: One of the amino groups of m-phenylenediamine can be selectively protected with a suitable protecting group (e.g., Boc, Cbz). The remaining free amino group is then acylated with 2-methoxypropanoic acid, followed by deprotection to yield the desired product.
Kinetic Control in Continuous Flow Systems: Recent studies have shown that the mono-acylation of symmetrical diamines can be achieved with high selectivity by carefully controlling reaction kinetics in a microreactor. researchgate.netdntb.gov.ua By optimizing parameters such as reactant concentrations, temperature, and residence time, the formation of the di-acylated byproduct can be minimized. researchgate.net For instance, a kinetic study on the acylation of m-phenylenediamine with benzoic anhydride (B1165640) in a microreactor demonstrated that high selectivity for the mono-acylated product could be achieved under optimized conditions. researchgate.net
An alternative approach involves starting with 3-nitroaniline. The nitro group deactivates the aromatic ring and reduces the nucleophilicity of the amino group, but it can still be acylated with 2-methoxypropanoyl chloride or an activated form of 2-methoxypropanoic acid. The resulting N-(3-nitrophenyl)-2-methoxypropanamide can then be reduced to the target compound, this compound, via standard reduction methods such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride.
Stereoselective Synthesis Approaches for the 2-Methoxypropanamide (B2660873) Stereocenter
The 2-methoxypropanamide moiety contains a stereocenter at the alpha-carbon. For applications where a specific enantiomer is required, stereoselective synthesis is crucial. This can be achieved through several approaches:
Use of Enantiomerically Pure Starting Materials: The most straightforward method is to start with an enantiomerically pure form of 2-methoxypropanoic acid. Racemic 2-methoxypropanoic acid can be resolved into its enantiomers using classical resolution techniques, which involve the formation of diastereomeric salts with a chiral amine resolving agent. chemistrysteps.com These diastereomeric salts can then be separated by crystallization, followed by acidification to recover the enantiomerically pure acid. Alternatively, enzymatic resolution can be employed to selectively hydrolyze an ester of racemic 2-methoxypropanoic acid, yielding one enantiomer of the acid and the unreacted ester of the other enantiomer.
Asymmetric Synthesis: Asymmetric synthesis of α-hydroxy acids, which can be subsequently methylated to give 2-methoxypropanoic acid, is another viable route. researchgate.net For instance, the asymmetric reduction of α-keto esters can provide chiral α-hydroxy esters with high enantiomeric excess.
Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. The auxiliary is then cleaved to afford the desired chiral product.
Chemo-, Regio-, and Stereoselective Control in Synthesis
Achieving a successful synthesis of this compound hinges on the precise control of chemo-, regio-, and stereoselectivity.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the primary concern is the selective acylation of the amine in the presence of the other amine group in m-phenylenediamine. As discussed, this can be managed through stoichiometry, protecting groups, or kinetic control. researchgate.netdntb.gov.ua
Regioselectivity: This is critical when using m-phenylenediamine as the starting material. The goal is to selectively acylate one of the two amino groups to form the mono-substituted product. A kinetic study using a microreactor has shown that the monoacylation of m-phenylenediamine can be highly controlled. researchgate.net
Stereoselectivity: The control of the stereocenter in the 2-methoxypropanamide fragment is paramount for producing a single enantiomer. This is best addressed by using an enantiomerically pure starting material, such as (R)- or (S)-2-methoxypropanoic acid, which can be obtained through resolution of the racemic acid. chemistrysteps.com It is also crucial to employ coupling conditions that minimize racemization of the chiral center during the amide bond formation step. The use of additives like HOBt or HOAt with carbodiimide (B86325) coupling agents is a standard practice to prevent this. peptide.com
Novel Synthetic Approaches and Methodological Advancements
While traditional coupling methods are reliable, there is a continuous drive towards developing more efficient, sustainable, and atom-economical synthetic strategies.
Catalytic Methods in Compound Synthesis
Catalytic direct amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the removal of water, represents a greener alternative to stoichiometric coupling reagents. Several catalytic systems have been developed that could potentially be applied to the synthesis of this compound.
Transition Metal Catalysis: Ruthenium and iridium complexes have been shown to catalyze the N-alkylation of amines with alcohols, a related transformation. nih.gov More directly, rhodium catalysts have been used for the oxidative amidation of aldehydes with amines. researchgate.net These methods, while not a direct application, showcase the potential of transition metals to facilitate C-N bond formation.
Photoredox Catalysis: Visible-light promoted photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.net This method can be used for the amidation of carboxylic acids with amines under mild, environmentally friendly conditions. The reaction proceeds through radical intermediates, offering a different mechanistic pathway compared to traditional methods. researchgate.net
Umpolung Amide Synthesis (UmAS): This non-traditional approach involves the reaction of an α-halo nitroalkane with an N-aryl hydroxylamine. nih.govnih.gov This method avoids the use of an activated carboxylic acid, thereby preventing epimerization at the chiral center. nih.govnih.gov This could be a valuable strategy for the stereoselective synthesis of this compound, especially when high enantiopurity is required.
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. nih.govnih.gov The focus lies on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. ucl.ac.uk
A key area for green improvement is the choice of solvent. Traditional amide syntheses often employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, which have significant environmental and health concerns. ucl.ac.uk A greener approach would involve the use of safer, more sustainable solvents. Research into enzymatic amide synthesis has shown that solvents like cyclopentyl methyl ether can be effective and are considered greener alternatives. nih.gov
Another cornerstone of green amide synthesis is the replacement of stoichiometric coupling agents with catalytic methods. ucl.ac.ukresearchgate.net While coupling agents like DCC and EDC are effective, they generate significant amounts of by-products that are difficult to remove. chemistrysteps.com Catalytic methods, on the other hand, use a small amount of a catalyst that can be recycled, leading to higher atom economy and less waste. ucl.ac.uk For instance, the use of boronic acid derivatives as catalysts for direct amidation presents a promising green alternative.
The following table summarizes potential green chemistry strategies for the synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Utilize catalytic methods over stoichiometric reagents to minimize by-product formation. ucl.ac.uk |
| Atom Economy | Employ direct amidation or convergent synthesis strategies to maximize the incorporation of starting materials into the final product. nih.gov |
| Less Hazardous Chemical Syntheses | Replace hazardous solvents like DMF and chlorinated solvents with greener alternatives such as cyclopentyl methyl ether or even water. ucl.ac.uknih.gov |
| Designing Safer Chemicals | The synthesis aims to produce the target molecule with high purity, minimizing the presence of potentially toxic impurities. |
| Safer Solvents and Auxiliaries | Avoid toxic solvents and explore solvent-free reaction conditions where possible. |
| Design for Energy Efficiency | Utilize catalytic reactions that proceed at lower temperatures and pressures. nih.gov Consider microwave-assisted synthesis to reduce reaction times. researchgate.net |
| Use of Renewable Feedstocks | Explore the synthesis of precursors from renewable sources if feasible. |
| Reduce Derivatives | Employ synthetic routes that avoid the need for protecting groups on the aniline (B41778) nitrogen. nih.gov |
| Catalysis | Prioritize the use of recyclable heterogeneous or homogeneous catalysts, including biocatalysts. ucl.ac.uknih.govnih.gov |
| Design for Degradation | While the focus is on synthesis, designing the molecule with consideration for its environmental fate is a long-term goal. |
| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control reaction conditions and prevent runaway reactions or by-product formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound, including enhanced safety, improved scalability, and higher yields. nih.govunimib.it This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov
For amide bond formation, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates. nih.gov The rapid mixing and efficient heat transfer in microreactors can lead to faster reaction rates and cleaner reaction profiles compared to traditional batch processes. nih.gov
A common approach in flow chemistry for amide synthesis involves the rapid generation of a highly reactive acylating agent, such as an acid chloride from a carboxylic acid using a reagent like triphosgene, which is then immediately reacted with the amine in a subsequent flow module. nih.gov This method minimizes the handling of hazardous intermediates and can lead to high yields in very short reaction times. nih.gov
Another strategy is the use of packed-bed reactors containing a solid-supported catalyst or reagent. This simplifies purification as the product stream is free of the catalyst or excess reagent. rsc.org For the synthesis of this compound, a flow process could be envisioned where 2-methoxypropanoic acid is passed through a cartridge containing an activating agent, and the resulting activated species is then mixed with a flowing solution of m-phenylenediamine.
The table below outlines a conceptual flow chemistry setup for the synthesis of this compound:
| Parameter | Description |
| Reactor Type | Plug flow reactor (PFR) or a series of continuous stirred-tank reactors (CSTRs). |
| Reagent Introduction | Separate pumps for 2-methoxypropanoic acid (or its derivative) and m-phenylenediamine solutions. |
| Solvent | A solvent compatible with both reagents and the reaction conditions, preferably a green solvent. |
| Activation Module | An in-line module or packed-bed reactor for the activation of the carboxylic acid. |
| Mixing | A T-mixer or other micromixing device to ensure rapid and efficient mixing of the reagent streams. |
| Reaction Coil | A temperature-controlled coil to allow for the desired residence time for the reaction to go to completion. |
| In-line Analysis | Integration of process analytical technology (PAT) such as IR or UV-Vis spectroscopy for real-time monitoring. |
| Work-up | In-line liquid-liquid extraction or a scavenger resin to remove by-products and unreacted starting materials. |
The implementation of flow chemistry can lead to a more efficient, safer, and scalable process for the production of this compound, aligning with the principles of modern, sustainable chemical manufacturing. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Steps
The primary synthetic step for the formation of this compound is the creation of an amide bond. This typically proceeds via a nucleophilic acyl substitution reaction. The most common method involves the reaction of an activated carboxylic acid derivative with an amine. libretexts.org
A plausible synthetic route involves the acylation of m-phenylenediamine with an activated form of 2-methoxypropanoic acid, such as 2-methoxypropanoyl chloride. The reaction mechanism can be described as follows:
Nucleophilic Attack: The amino group of m-phenylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-methoxypropanoyl chloride. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, which can be another molecule of the amine or an added non-nucleophilic base, removes a proton from the nitrogen atom, yielding the final amide product, this compound.
When using a coupling agent like dicyclohexylcarbodiimide (DCC), the mechanism is slightly different: chemistrysteps.comyoutube.com
Activation of the Carboxylic Acid: The DCC first activates the carboxylic acid (2-methoxypropanoic acid) by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is a better leaving group than the hydroxyl group of the carboxylic acid.
Nucleophilic Attack: The amine (m-phenylenediamine) then attacks the carbonyl carbon of the O-acylisourea intermediate.
Formation of the Amide and By-product: The tetrahedral intermediate collapses to form the amide and dicyclohexylurea (DCU), a stable by-product.
A potential side reaction in the synthesis starting from m-phenylenediamine is the formation of the di-acylated product, N,N'-(1,3-phenylene)bis(2-methoxypropanamide). The control of stoichiometry and reaction conditions is crucial to favor the formation of the desired mono-acylated product.
Purification and Isolation Techniques in Preparative Synthesis
The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Recrystallization is a common and effective technique for purifying solid amides. researchgate.net The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize out, leaving the impurities in the solution. researchgate.net The choice of solvent is crucial; suitable solvents for amides can include ethanol, acetone, acetonitrile, or mixtures such as diethyl ether-methanol. researchgate.netpitt.edu For aromatic amides, solvents like toluene (B28343) or 1,4-dioxane (B91453) can also be effective. researchgate.netrochester.edu
Column chromatography is another powerful purification technique, particularly when recrystallization is not effective or for separating mixtures of closely related compounds. For the purification of an aromatic amine-containing compound like this compound, normal-phase chromatography on silica (B1680970) gel can be challenging due to the basicity of the amine group, which can lead to strong interactions with the acidic silica. biotage.com This can result in poor separation and low recovery. To overcome this, an amine-modified stationary phase can be used, or a competing amine like triethylamine (B128534) can be added to the mobile phase. biotage.combiotage.com
Liquid-liquid extraction is often used in the work-up procedure to remove soluble impurities. For instance, an acidic wash can be used to remove any unreacted basic starting materials or by-products, while a basic wash can remove acidic impurities. Given that the target compound contains a basic amino group, careful pH control during extraction is necessary to avoid partitioning the product into the aqueous phase.
The following table outlines a general purification strategy for this compound:
| Purification Step | Description | Rationale |
| Aqueous Work-up | The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine. | To remove inorganic salts and acidic by-products. |
| Drying and Concentration | The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. | To obtain the crude solid product. |
| Recrystallization | The crude solid is dissolved in a minimal amount of a hot suitable solvent (e.g., acetonitrile or ethanol/water) and allowed to cool slowly. | To obtain a highly pure crystalline product. researchgate.net |
| Column Chromatography (if necessary) | The crude product is purified on a silica gel column using a suitable eluent system, possibly with the addition of a small amount of triethylamine. | To separate the desired product from closely related impurities, such as the di-acylated by-product. biotage.com |
The final isolated solid should be characterized by appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
Advanced Spectroscopic and Structural Elucidation Studies of N 3 Aminophenyl 2 Methoxypropanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm the identity and conformation of N-(3-aminophenyl)-2-methoxypropanamide.
1D NMR (¹H, ¹³C, DEPT) for Structural Confirmation
The 1D NMR spectra, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 3-aminophenyl ring and the aliphatic protons of the 2-methoxypropanamide (B2660873) moiety. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The aliphatic region would feature a doublet for the methyl protons adjacent to the chiral center, a quartet for the methine proton, and a singlet for the methoxy (B1213986) protons. The amine and amide protons would appear as broad singlets, the chemical shifts of which can be influenced by the solvent and concentration.
¹³C NMR and DEPT: The ¹³C NMR spectrum would reveal all the unique carbon environments in the molecule. DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. The carbonyl carbon of the amide would appear at a characteristic downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH (aromatic) | 7.10 (t) | 129.5 |
| 2 | CH (aromatic) | 6.30 (d) | 108.0 |
| 3 | C (aromatic) | - | 149.0 |
| 4 | CH (aromatic) | 6.80 (t) | 105.0 |
| 5 | C (aromatic) | - | 140.0 |
| 6 | CH (aromatic) | 6.95 (s) | 115.0 |
| 7 | C=O (amide) | - | 173.0 |
| 8 | CH (methine) | 4.00 (q) | 78.0 |
| 9 | CH₃ (methyl) | 1.40 (d) | 18.0 |
| 10 | OCH₃ (methoxy) | 3.35 (s) | 57.0 |
| 11 | NH (amide) | 9.50 (s) | - |
| 12 | NH₂ (amine) | 3.60 (s, broad) | - |
Note: The predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Conformational Insights
2D NMR experiments are essential for establishing the connectivity between atoms and providing insights into the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, for instance, the correlation between the methine proton (H-8) and the methyl protons (H-9) in the propanamide side chain. It would also help in assigning the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the amide proton (H-11) to the carbonyl carbon (C-7) and the aromatic carbon (C-5), as well as from the methine proton (H-8) to the carbonyl carbon (C-7) and the methoxy carbon (C-10).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing information about the molecule's conformation. For example, a NOESY/ROESY correlation between the methoxy protons (H-10) and the methine proton (H-8) would be expected.
Dynamic NMR Studies for Rotational Barriers or Conformational Equilibria
Amide bonds are known to exhibit restricted rotation due to their partial double bond character. This can lead to the observation of distinct NMR signals for atoms near the amide bond at low temperatures, which coalesce as the temperature increases. Dynamic NMR studies could be used to determine the rotational barrier around the C-N amide bond in this compound. However, specific studies on this compound are not currently documented.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₄N₂O₂), the predicted monoisotopic mass is 194.10553 Da. sigmaaldrich.com An experimental HRMS measurement would be expected to confirm this exact mass.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.11281 |
| [M+Na]⁺ | C₁₀H₁₄N₂O₂Na⁺ | 217.09475 |
| [M-H]⁻ | C₁₀H₁₃N₂O₂⁻ | 193.09825 |
Data sourced from PubChemLite, predicted values. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.
While direct experimental MS/MS data for this compound is not available, studies on similar compounds, such as N-(3-aminophenyl)benzamide, have shown interesting fragmentation behaviors. chemicalbook.comrsc.orgresearchgate.net For protonated amides with electron-donating groups at the meta position of the aniline (B41778) ring, a characteristic rearrangement can occur. chemicalbook.comrsc.orgresearchgate.net
A plausible fragmentation pathway for protonated this compound would likely involve the initial cleavage of the amide bond. Key expected fragment ions are detailed in the table below.
Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Proposed Fragment Ion | m/z | Structure |
| Precursor Ion | 195.11 | [C₁₀H₁₅N₂O₂]⁺ |
| Product Ion 1 | 108.08 | [H₂N-C₆H₄-NH₃]⁺ |
| Product Ion 2 | 87.04 | [CH₃-CH(OCH₃)-C≡O]⁺ |
| Product Ion 3 | 59.04 | [CH₃-CH(OCH₃)]⁺ |
Note: The fragmentation pattern is hypothetical and based on general principles of mass spectrometry.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its complete molecular structure, including bond lengths, bond angles, and conformational details, could be determined.
Crystal Packing and Intermolecular Interactions
Hypothetical Table of Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1020.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.265 |
Absolute Stereochemistry Determination (if chiral)
The this compound molecule contains a chiral center at the second carbon of the propanamide chain (the carbon atom bonded to the methoxy group). Therefore, it can exist as two enantiomers, (R)- and (S)-N-(3-aminophenyl)-2-methoxypropanamide. X-ray crystallography of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute stereochemistry. This is typically achieved by analyzing the anomalous dispersion of the X-rays, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The Flack parameter, derived from the crystallographic data, would be a key indicator in confirming the absolute configuration of the chiral center.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as bands in the IR and Raman spectra. For this compound, one would expect to see characteristic bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, C-N stretches, C-O stretch of the methoxy group, and various vibrations associated with the aromatic ring. The precise positions of these bands can also provide information about the molecular environment, such as hydrogen bonding.
Hypothetical Table of Key Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| N-H stretch (amine) | 3400-3250 | 3400-3250 |
| N-H stretch (amide) | 3350-3250 | 3350-3250 |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |
| C=O stretch (amide I) | 1680-1630 | 1680-1630 |
| N-H bend (amide II) | 1570-1515 | - |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment and Purity (if chiral)
Given the chiral nature of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for its stereochemical analysis in solution. These methods measure the differential absorption and rotation of left and right circularly polarized light by a chiral molecule. The resulting CD and ORD spectra are unique for each enantiomer, appearing as mirror images. These spectra can be used to assign the absolute configuration of the molecule by comparing the experimental data with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry. Furthermore, the intensity of the CD or ORD signal is proportional to the enantiomeric excess, making these techniques valuable for determining the enantiomeric purity of a sample.
Computational Chemistry and Molecular Modeling of N 3 Aminophenyl 2 Methoxypropanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, can predict a wide array of molecular characteristics with remarkable accuracy.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. For N-(3-aminophenyl)-2-methoxypropanamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be the first step in its computational characterization. nih.govmdpi.comnih.gov
Electronic Structure: DFT calculations would elucidate the electronic landscape of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity. The molecular electrostatic potential (MEP) map would also be generated, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions.
Geometry Optimization: A primary application of DFT is to determine the most stable three-dimensional structure of the molecule, its ground-state geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles, including the orientation of the aminophenyl and methoxypropanamide moieties relative to each other.
Vibrational Frequencies: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) spectrum of the molecule. acs.orgnih.gov The predicted vibrational modes can be assigned to specific functional groups, such as the N-H stretches of the amine, the C=O stretch of the amide, and the C-O-C stretches of the ether group.
A representative table of predicted vibrational frequencies for this compound, based on DFT calculations of similar molecules, is presented below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | Amine | 3450-3500 |
| N-H Stretch (symmetric) | Amine | 3350-3400 |
| C-H Stretch (aromatic) | Phenyl ring | 3000-3100 |
| C-H Stretch (aliphatic) | Propanamide chain | 2850-2950 |
| C=O Stretch (Amide I) | Amide | 1650-1680 |
| N-H Bend (Amide II) | Amide | 1510-1550 |
| C-N Stretch (Amide III) | Amide | 1250-1300 |
| C-O-C Stretch | Ether | 1080-1150 |
This table contains illustrative data based on typical values for the specified functional groups and should be considered predictive.
Ab Initio Methods for High-Level Electronic Properties
For a more rigorous understanding of the electronic properties of this compound, ab initio methods can be employed. rsc.orgnist.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide more accurate results for properties like electron correlation energies and excited state energies. youtube.com Such high-level calculations would be particularly useful for benchmarking the results from DFT and for investigating phenomena where electron correlation is critical. For instance, ab initio calculations can provide more precise values for ionization potential and electron affinity.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. libretexts.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted chemical shifts would be compared to a reference standard (e.g., tetramethylsilane) to provide a theoretical NMR spectrum.
IR Spectroscopy: As mentioned in the DFT section, calculated vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum. acs.orgnih.gov This is particularly useful for identifying characteristic peaks and understanding the vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic transitions, such as π→π* transitions within the aromatic ring.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its accessible conformations. nih.govijpsr.com Conformational analysis aims to identify the low-energy conformers and the energy barriers between them.
This process involves systematically rotating the rotatable bonds in the molecule, such as the C-N amide bond and the bonds connecting the phenyl ring to the amide group and the propanamide side chain. For each conformation, a single-point energy calculation is performed, and the results are plotted to create a potential energy surface (PES). This map reveals the global and local energy minima, representing the most stable and metastable conformations, respectively. The transition states between conformers can also be located on the PES, providing information about the flexibility of the molecule. Studies on similar drug-like molecules have shown that the bioactive conformation is not always the global minimum energy conformation. nih.govresearchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While quantum chemical calculations are typically performed in the gas phase, the behavior of this compound in a biological or chemical system will be in solution. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase. nih.govtandfonline.comcapes.gov.br
In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the system is allowed to evolve over time according to the laws of classical mechanics. This provides a detailed picture of the solute-solvent interactions, such as hydrogen bonding between the amine and amide groups of the target molecule and water. acs.org MD simulations can be used to study how the solvent affects the conformational preferences of this compound and to calculate properties like the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
In Silico Structure-Activity Relationship (QSAR) and Molecular Docking Studies
For molecules with potential biological activity, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are essential computational tools. nih.govbenthamdirect.comresearchgate.net
QSAR: QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacy180.comresearchgate.netnih.gov For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their experimentally determined activity. This can lead to a predictive model that can estimate the activity of new, unsynthesized analogs and guide the design of more potent compounds. For instance, studies on aminophenyl benzamide (B126) derivatives have highlighted the importance of hydrophobicity and hydrogen bonding for their activity. benthamdirect.com
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.govnih.govyoutube.com If a biological target for this compound were identified, docking simulations would be performed to predict its binding mode and affinity. This involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and can guide the optimization of the ligand to improve its affinity and selectivity.
Below is a hypothetical data table illustrating the types of descriptors that would be calculated for a QSAR study of this compound and its analogs.
| Compound | LogP | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (IC₅₀, µM) |
| This compound | 1.8 | 194.23 | 2 | 3 | 5.2 |
| Analog 1 | 2.1 | 208.26 | 2 | 3 | 3.8 |
| Analog 2 | 1.5 | 180.20 | 2 | 3 | 8.1 |
| Analog 3 | 2.5 | 222.29 | 1 | 4 | 2.5 |
This table contains illustrative data for a hypothetical QSAR study and should be considered predictive.
Prediction of Potential Protein-Ligand Interactions with Academic Targets
The initial step in evaluating the therapeutic potential of a compound like this compound involves identifying its likely protein targets. This process, often termed "target fishing" or "virtual screening," uses the compound's three-dimensional structure to predict its binding affinity to a wide array of known protein structures. nih.gov Molecular docking is a primary technique used for this purpose. mdpi.com
In a hypothetical scenario, this compound would be docked against a panel of academic protein targets known to be involved in various disease pathways. The selection of these targets would be guided by the structural features of the ligand. For instance, the propanamide backbone is a common feature in various enzyme inhibitors, while the aminophenyl group can participate in key hydrogen bonding and aromatic interactions. acs.orgnih.gov
A virtual screening study would calculate a "docking score" or "binding energy" for the interaction of this compound with each protein. This score estimates the strength of the interaction, with lower (more negative) values typically indicating a more favorable binding. mdpi.com The results would allow researchers to prioritize proteins that show the highest predicted affinity for the compound for further experimental validation.
Hypothetical Data Table 1: Predicted Binding Affinities of this compound with Selected Academic Protein Targets
| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |
| Alpha-Glucosidase | 2QMJ | -8.5 | Diabetes |
| DNA Gyrase Subunit B | 5L3J | -7.9 | Antibacterial |
| B-Raf Kinase (V600E) | 3OG7 | -9.1 | Oncology |
| GABA-A Transaminase | 1OHV | -7.2 | Neurology |
| Pim-1 Kinase | 1XRS | -8.8 | Oncology |
This table is for illustrative purposes only. The data are hypothetical and not based on published experimental results.
The predicted high affinity for targets like B-Raf Kinase and Pim-1 Kinase in this hypothetical screening would suggest that this compound could be a candidate for development as an anticancer agent. semanticscholar.orgresearchgate.net Similarly, a strong predicted interaction with alpha-glucosidase could indicate potential as an antidiabetic agent. acs.org
Mechanistic Insights into Putative Binding Modes
Beyond simply predicting which proteins a compound might bind to, molecular modeling provides detailed mechanistic insights into how it binds. After a high-affinity interaction is predicted, the docked conformation of the ligand within the protein's binding site is analyzed to understand the specific molecular interactions that stabilize the complex. mdpi.com
This analysis identifies key amino acid residues in the protein that interact with the ligand. The types of interactions are also characterized, which can include:
Hydrogen bonds: Crucial for specificity and strong binding.
Hydrophobic interactions: Often drive the initial association of the ligand with the protein.
Pi-stacking or pi-cation interactions: Involving aromatic rings, such as the phenyl group in this compound.
Van der Waals forces: Weaker, but collectively significant, interactions.
For example, if we were to analyze the hypothetical binding of this compound to the ATP-binding site of Pim-1 kinase, we could predict a binding mode stabilized by several key interactions. The aminophenyl group might form hydrogen bonds with the backbone of the kinase's hinge region, a common binding pattern for kinase inhibitors. researchgate.net The methoxy (B1213986) group could be oriented towards a hydrophobic pocket, while the propanamide linker provides the correct geometry for these interactions to occur simultaneously.
Hypothetical Data Table 2: Predicted Intermolecular Interactions between this compound and Pim-1 Kinase (PDB: 1XRS)
| Ligand Moiety | Interacting Residue (Pim-1) | Interaction Type | Distance (Å) |
| Amino group (-NH2) | Glu121 | Hydrogen Bond | 2.9 |
| Amide N-H | Asp186 | Hydrogen Bond | 3.1 |
| Phenyl ring | Phe49 | Pi-Pi Stacking | 4.5 |
| Methoxy group (-OCH3) | Leu44, Val52 | Hydrophobic | N/A |
| Carbonyl oxygen (C=O) | Lys67 | Hydrogen Bond | 2.8 |
This table is for illustrative purposes only. The data are hypothetical and not based on published experimental results.
Such a detailed understanding of the binding mode is invaluable for the rational design of new, more potent, and selective derivatives. For instance, based on the hypothetical data in Table 2, a medicinal chemist might modify the phenyl ring to enhance the pi-stacking interaction with Phe49 or add functional groups to form additional hydrogen bonds within the binding pocket, thereby improving the compound's affinity and efficacy. researchgate.netresearchgate.net This iterative process of computational prediction and chemical synthesis is a cornerstone of modern structure-based drug design. nih.gov
Chemical Reactivity, Derivatization, and Analog Synthesis of N 3 Aminophenyl 2 Methoxypropanamide
Reactions at the Primary Amine Moiety (e.g., Acylation, Alkylation, Arylation)
The primary arylamine group is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
Acylation: The primary amine of N-(3-aminophenyl)-2-methoxypropanamide is expected to undergo facile acylation with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form the corresponding N,N'-diacylated derivatives. This reactivity is analogous to the acylation of 3-aminoacetanilide. wikipedia.orggoogle.com For instance, reaction with acetyl chloride would yield N-(3-acetamido-phenyl)-2-methoxypropanamide. The reaction is typically carried out in the presence of a base to neutralize the generated acid.
Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, polyalkylation is a common side reaction. More controlled mono-alkylation can be achieved through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. Another approach involves chelation-controlled mono-N-alkylation, which has been demonstrated for 3-amino alcohols and could potentially be adapted. organic-chemistry.org
Arylation: The primary amine can undergo N-arylation with aryl halides, typically catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination). This reaction allows for the synthesis of diarylamine derivatives. The arylation of amino acid esters with aryl triflates using palladium catalysis has been shown to proceed with minimal racemization, a consideration relevant to the chiral center in this compound. mit.edu
| Reaction Type | Reagent Example | Predicted Product | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(3-acetamidophenyl)-2-methoxypropanamide | Base (e.g., pyridine, triethylamine) |
| Alkylation (Reductive Amination) | Benzaldehyde, then NaBH4 | N-(3-(benzylamino)phenyl)-2-methoxypropanamide | Methanol, room temperature |
| Arylation | Bromobenzene | N-(3-(phenylamino)phenyl)-2-methoxypropanamide | Pd catalyst, base (e.g., NaOtBu) |
Chemical Modifications of the Amide Linkage
The amide bond in this compound is relatively stable but can be cleaved under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield 3-aminoaniline and 2-methoxypropanoic acid. This reaction typically requires harsh conditions, such as heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH). patsnap.comrsc.orgacs.org Acid-catalyzed hydrolysis involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
Reduction: The amide can be reduced to the corresponding secondary amine, N'-(2-methoxypropyl)-1,3-benzenediamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is crucial to avoid the reduction of other functional groups.
| Reaction Type | Reagent Example | Predicted Product(s) | General Conditions |
|---|---|---|---|
| Acid Hydrolysis | Aqueous HCl | 3-aminoaniline and 2-methoxypropanoic acid | Heat |
| Reduction | LiAlH4 | N'-(2-methoxypropyl)-1,3-benzenediamine | Anhydrous ether or THF |
Electrophilic Aromatic Substitution and Other Aromatic Functionalizations
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the amino and the amide groups. The amino group is a strong activating, ortho-, para-director, while the amide group is a moderate activating, ortho-, para-director. The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are the most likely sites for substitution. nih.govijarsct.co.inwikipedia.org
Halogenation: Reaction with bromine water is expected to result in polybromination at the positions ortho and para to the amino group, leading to 2,4,6-tribromo-N-(3-aminophenyl)-2-methoxypropanamide. To achieve monosubstitution, the reactivity of the amino group can be attenuated by acetylation prior to halogenation.
Nitration: Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a mixture of ortho, meta, and para isomers due to the protonation of the amine in the strongly acidic medium. nih.gov A more controlled nitration, favoring the para-nitro product, can be achieved by first acetylating the primary amine.
Sulfonation: Treatment with fuming sulfuric acid would likely lead to sulfonation at the position para to the amino group, yielding 4-amino-2-(2-methoxypropanamido)benzenesulfonic acid.
Stereochemical Transformations and Epimerization Studies of the Chiral Center
This compound possesses a chiral center at the C2 position of the propanamide moiety. The stereochemical integrity of this center is a crucial aspect of its chemistry, particularly in the context of its potential biological applications.
While specific epimerization studies on this compound are not available, the α-proton is potentially susceptible to epimerization under basic conditions through the formation of an enolate intermediate. However, the conditions required for this are likely to be harsh. During chemical transformations, particularly those involving strong bases or high temperatures, the risk of racemization should be considered. mit.edu Stereoselective synthetic methods are crucial for obtaining enantiomerically pure forms of this compound and its derivatives. ncert.nic.in
Design and Synthesis of Chemically Modified Analogs and Isosteres for Research Purposes
The synthesis of analogs and isosteres of this compound can be a valuable tool for structure-activity relationship (SAR) studies.
Analogs with Modified Aromatic Ring Substitution: Analogs can be synthesized by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring. This can be achieved by starting with appropriately substituted anilines or by direct functionalization of the aromatic ring as described in section 5.3.
Isosteres of the Amide Bond: The amide bond can be replaced with other functional groups that mimic its steric and electronic properties. For example, a retro-amide or a thioamide could be synthesized.
Analogs with Modified Chiral Moiety: The 2-methoxypropyl group can be replaced with other alkyl or aryl groups to probe the importance of this part of the molecule for its intended application. For example, using different α-alkoxy or α-amino acids in the initial amide bond formation would lead to a variety of analogs. The synthesis of N-alkyl propanamides has been explored for various applications. libretexts.org
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 954566-24-6 | C10H14N2O2 |
| N-(3-aminophenyl)acetamide (3-aminoacetanilide) | 102-28-3 | C8H10N2O |
| N-(3-acetamidophenyl)-2-methoxypropanamide | Not available | C12H16N2O3 |
| N-(3-(benzylamino)phenyl)-2-methoxypropanamide | Not available | C17H20N2O2 |
| N-(3-(phenylamino)phenyl)-2-methoxypropanamide | Not available | C16H18N2O2 |
| 3-aminoaniline | 108-45-2 | C6H8N2 |
| 2-methoxypropanoic acid | 4324-40-9 | C4H8O3 |
| N'-(2-methoxypropyl)-1,3-benzenediamine | Not available | C10H16N2O |
| 2,4,6-tribromo-N-(3-aminophenyl)-2-methoxypropanamide | Not available | C10H11Br3N2O2 |
| 4-amino-2-(2-methoxypropanamido)benzenesulfonic acid | Not available | C10H14N2O5S |
Preclinical Pharmacological and Biological Investigations of N 3 Aminophenyl 2 Methoxypropanamide Non Clinical Focus
In Vitro Studies on Isolated Molecular and Cellular Systems
In vitro studies are fundamental to characterizing the interaction of a compound with specific molecular targets and cellular pathways. While no dedicated in vitro studies for N-(3-aminophenyl)-2-methoxypropanamide have been identified in publicly available scientific literature, the analysis of its structural components allows for a hypothetical pharmacological profile.
Receptor binding assays are crucial for identifying the specific protein receptors a compound interacts with and for characterizing the nature of that interaction (e.g., as an agonist that activates the receptor or an antagonist that blocks it).
For this compound, the presence of the aminophenyl group is significant. Aminophenyl moieties are found in a variety of biologically active molecules that target aminergic G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. For instance, arylpiperazine derivatives, which contain a phenyl group, are known ligands for these receptors. The aminophenyl structure within this compound could potentially interact with the amine binding pocket of these receptors. Specifically, the aspartate residue (Asp3.32) in the third transmembrane domain of many aminergic receptors is a key interaction point for the amine group of ligands. nih.govvu.nl
Table 1: Potential Receptor Binding Profile of this compound (Inferred)
| Receptor Family | Potential Interaction | Inferred Mechanism | Basis for Inference |
| Aminergic GPCRs (e.g., Serotonin, Dopamine) | Possible | Agonist or Antagonist | The aminophenyl group is a common feature in ligands for these receptors. nih.govvu.nl |
| Cannabinoid Receptors (CB1, CB2) | Less Likely, but Possible | Inverse Agonist | Amide-containing structures have been identified as cannabinoid receptor inverse agonists. mdpi.com |
The amide linkage and the methoxy (B1213986) group in this compound suggest potential interactions with various enzymes. Amide derivatives are a well-established class of enzyme inhibitors.
For example, N-phenylpropanamide and its analogs have been investigated as inhibitors of various enzymes, including cholinesterases. nih.govresearchgate.net Specifically, N-phenylsulfonamide derivatives have shown potent inhibition of carbonic anhydrases and cholinesterases (acetylcholinesterase and butyrylcholinesterase). nih.gov Furthermore, some amide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov
The 2-methoxypropanamide (B2660873) moiety itself is a structural feature in some enzyme inhibitors. The kinetic profile of such inhibition (e.g., competitive, non-competitive, or mixed) would need to be determined through specific enzyme assays. For instance, kinetic studies on certain amide derivatives have revealed mixed-type inhibition against acetylcholinesterase, indicating binding to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net
Table 2: Potential Enzyme Inhibition Profile of this compound (Inferred)
| Enzyme Target | Potential for Inhibition | Basis for Inference |
| Cholinesterases (AChE, BChE) | Possible | Amide and N-phenyl structures are present in known cholinesterase inhibitors. nih.govresearchgate.net |
| Carbonic Anhydrases | Possible | N-phenylsulfonamide derivatives, which are structurally related, are known inhibitors. nih.gov |
| Tyrosinase | Possible | Amide derivatives have demonstrated potent tyrosinase inhibitory activity. nih.gov |
The potential interactions with receptors and enzymes would translate into the modulation of various cellular signaling pathways. If this compound were to interact with aminergic GPCRs, it could modulate downstream pathways involving cyclic AMP (cAMP) or phosphatidylinositol.
Furthermore, compounds with an aminophenyl structure have been shown to possess anticancer properties by inducing apoptosis and autophagy in cancer cell lines. For example, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has demonstrated potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines. nih.gov Other N-(substituted)phenylamide derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer. researchgate.netresearchgate.net
To confirm target engagement and elucidate the mechanism of action, further studies would be necessary. These could include cellular thermal shift assays (CETSA) to confirm binding to a target protein in a cellular context and the use of knockout or knockdown cell lines to validate that the observed cellular effects are mediated through the hypothesized target. The mechanism could involve competitive displacement of an endogenous ligand, allosteric modulation of a receptor, or direct inhibition of an enzyme's catalytic activity.
While no direct SAR studies for this compound are available, the SAR of related compound classes provides valuable insights. For N-phenylpropanamide derivatives, the nature and position of substituents on the phenyl ring and modifications to the propanamide linker significantly impact biological activity. researchgate.net For aminophenyl-containing compounds, the position of the amino group (ortho, meta, or para) is often critical for receptor recognition and affinity. The meta-position, as in the target compound, can influence the orientation of the molecule within a binding pocket.
In the context of cholinesterase inhibition by amide derivatives, the structure of the amide portion and the substituents on the aromatic ring have been shown to be key determinants of potency and selectivity. nih.gov
Exploratory In Vivo Preclinical Studies in Non-Human Organisms (Mechanistic, Non-Therapeutic)
There is no published data from exploratory in vivo preclinical studies for this compound. However, based on the inferred in vitro activities, one could hypothesize potential outcomes in non-human organisms.
If the compound were to act as a CNS-active agent through aminergic receptors, in vivo studies in rodents might reveal behavioral changes. For instance, interaction with dopamine receptors could affect locomotor activity, while interaction with serotonin receptors might influence anxiety-like behaviors.
Should the compound prove to be a potent enzyme inhibitor, in vivo studies could explore the physiological consequences of this inhibition. For example, if it inhibits acetylcholinesterase in the brain, it could potentially have cognitive-enhancing effects in relevant animal models. An in vivo study on the related compound N-(4-(3-aminophenyl)thiazol-2-yl)acetamide demonstrated a significant reduction of tumor growth in a mouse xenograft model of melanoma, consistent with its in vitro anticancer activity. nih.gov
These hypothetical in vivo effects would need to be investigated through carefully designed non-therapeutic studies to understand the compound's mechanistic actions in a whole organism before any therapeutic potential could be considered.
Preclinical Pharmacokinetic Characterization in Non-Human Biological Systems (Absorption, Distribution, Metabolism, Excretion)
Comprehensive in vivo or in vitro studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any non-human biological system have not been reported in the surveyed scientific literature. Therefore, no experimental data on its oral bioavailability, tissue distribution, metabolic pathways, or routes of elimination are currently available.
While predictive models can offer theoretical insights, no experimentally determined pharmacokinetic parameters have been published.
Exploratory Pharmacodynamic Investigations in Non-Human Organisms (Molecular and Cellular Responses, not Efficacy)
There is a notable absence of published research on the pharmacodynamic properties of this compound in non-human organisms. Studies exploring its effects on molecular and cellular processes, such as receptor binding, enzyme inhibition, or modulation of cellular signaling, have not been identified. Consequently, the molecular and cellular responses elicited by this compound remain uncharacterized.
Mechanistic Investigations of Interactions with Biological Macromolecules
Elucidating the mechanism of action of a compound requires a detailed understanding of its interactions with biological macromolecules. For this compound, such investigations are yet to be documented.
Protein-Ligand Interaction Mapping (e.g., using biophysical techniques)
There are no publicly available studies that have employed biophysical techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to map the interaction of this compound with any protein target. As a result, its binding affinity, kinetics, and specific molecular interactions with any biological macromolecule are currently unknown.
Elucidation of Signaling Pathways and Downstream Effects in Experimental Systems
Consistent with the lack of target identification and pharmacodynamic data, research into the downstream signaling pathways modulated by this compound has not been published. There is no information regarding its potential to influence intracellular signaling cascades, gene expression, or other downstream biological effects in experimental systems.
Analytical Methodologies and Quality Control in Research Settings for N 3 Aminophenyl 2 Methoxypropanamide
Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis
Chromatography is the cornerstone for the separation and analysis of N-(3-aminophenyl)-2-methoxypropanamide and its related impurities. The choice of technique is dictated by the analyte's properties and the analytical goals.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound. A typical approach involves reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.
Method development for this compound would focus on optimizing separation from potential starting materials, by-products, and degradation products. A common starting point is a C8 or C18 stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for good peak shape and retention. nih.gov For instance, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid is effective for similar propanamide structures. sielc.com UV detection is commonly employed, with the wavelength set to an absorption maximum of the analyte, for example, 230 nm or 258 nm, to ensure high sensitivity. nih.govnih.gov
Validation of the developed HPLC method is critical and is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 1: Example HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18, e.g., 150 x 4.6 mm, 3.5-5 µm | Standard for separation of moderately polar pharmaceutical compounds. nih.govnih.gov |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% Formic or Phosphoric Acid) | Acetonitrile provides good separation efficiency; acid improves peak shape for amine-containing compounds. sielc.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard 4.6 mm ID columns. nih.govnih.gov |
| Column Temperature | 30-40 °C | Enhances reproducibility by controlling viscosity and separation efficiency. nih.gov |
| Detection | UV-Vis at 230 nm or 258 nm | Wavelengths commonly used for aromatic amine-containing compounds. nih.govnih.gov |
| Injection Volume | 10-20 µL | Standard volume to balance sensitivity and peak shape. |
For faster and more efficient separations, Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced alternative to conventional HPLC. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates without sacrificing resolution. This results in significantly reduced analysis times and lower solvent consumption, making it ideal for high-throughput screening. sielc.comnih.gov A method developed on HPLC can often be transferred to a UHPLC system, particularly when using columns with 3 µm particles, which bridge the two techniques. sielc.com
Supercritical Fluid Chromatography (SFC) is another powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov SFC can be advantageous for chiral separations and for analyzing compounds that are not easily handled by either GC or LC. Due to the low viscosity and high diffusivity of supercritical fluids, SFC can achieve very fast and efficient separations. nih.gov The technique's unique selectivity makes it a valuable orthogonal method to reversed-phase LC for purity analysis.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the presence of a polar primary amine group, which can lead to poor peak shape and thermal degradation in the hot injector port. iu.edu Therefore, chemical derivatization is a mandatory prerequisite for GC analysis. researchgate.net
Derivatization modifies the analyte by replacing active hydrogens on the amine group with less polar, more stable functional groups, thereby increasing its volatility and thermal stability. iu.eduresearchgate.net Common derivatization strategies for primary amines include:
Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. iu.edu
Acylation: Reaction with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a stable trifluoroacetyl derivative. This not only improves volatility but can also enhance detectability with an electron-capture detector (ECD). iu.edujfda-online.com
The resulting volatile derivative can then be readily separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. iu.edu
Table 2: Potential Derivatization Reagents for GC Analysis of this compound
| Reagent Class | Example Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| Silylating Agents | BSTFA, MSTFA | Primary Amine (-NH₂) | Replaces labile hydrogens with TMS groups to increase volatility and thermal stability. iu.edu |
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Primary Amine (-NH₂) | Forms a stable fluoroacyl derivative, increasing volatility and improving detection. iu.edujfda-online.com |
Electrophoretic Methods for Compound Characterization and Purity
Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For a compound like this compound, its primary amine group can be protonated in an acidic buffer, allowing it to be analyzed as a cation. CE can provide very high resolution and is orthogonal to HPLC, making it useful for cross-validating purity results. Derivatization may also be employed in CE to enhance the detectability of the analyte, similar to its use in HPLC and GC. psu.edu
Spectroscopic Quantification Techniques (UV-Vis, Fluorescence, Chemiluminescence)
Spectroscopic methods can be used for quantification, often as the detection principle following a separation technique like HPLC.
UV-Vis Spectroscopy: As a molecule containing a phenylamine chromophore, this compound absorbs ultraviolet (UV) light, which is the basis for its detection and quantification in HPLC-UV systems. nih.gov A full UV-Vis spectrum can be taken to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Fluorescence Spectroscopy: Compounds with aromatic rings and electron-donating groups, such as the aminophenyl moiety, often exhibit native fluorescence. researchgate.netmdpi.com This property can be exploited for highly sensitive and selective quantification. The method would involve determining the optimal excitation and emission wavelengths. If native fluorescence is weak, derivatization with a fluorescent tag can be employed. The high sensitivity of this technique has made it applicable for analyzing drugs in biological fluids like human plasma. researchgate.net
Chemiluminescence: This technique involves the detection of light produced from a chemical reaction. While extremely sensitive, its application requires that the analyte participates in a chemiluminescent reaction or is derivatized with a chemiluminescent label. It is a potential but less commonly reported method for this specific compound.
Mass Spectrometry-Based Quantification in Complex Biological Matrices (e.g., in vitro assay samples, animal tissues)
For quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comresearchgate.net This technique combines the superior separation power of LC (or more commonly, UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov
A robust bioanalytical method involves several key steps:
Sample Preparation: The goal is to isolate the analyte from interfering matrix components like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netmdpi.com An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and analysis. nih.gov
Chromatographic Separation: A fast UHPLC gradient is typically used to separate the analyte from any remaining matrix components before it enters the mass spectrometer, which helps to minimize ion suppression. nih.gov
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. nih.gov Given the basic primary amine, analysis is performed in positive ion mode, where the analyte is readily protonated to form the precursor ion [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): The protonated molecule is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification down to very low levels (ng/mL or pg/mL). bioanalysis-zone.comresearchgate.net
For this compound (C₁₀H₁₄N₂O₂), the monoisotopic mass is 194.10553 Da. uni.lu The protonated molecule [M+H]⁺ would have an m/z of 195.11281. uni.lu MS/MS experiments would be performed to identify stable, high-intensity fragment ions for use in the MRM method.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₅N₂O₂]⁺ | 195.11281 | Positive |
| [M+Na]⁺ | [C₁₀H₁₄N₂O₂Na]⁺ | 217.09475 | Positive |
| [M+K]⁺ | [C₁₀H₁₄N₂O₂K]⁺ | 233.06869 | Positive |
| [M-H]⁻ | [C₁₀H₁₃N₂O₂]⁻ | 193.09825 | Negative |
Data derived from predicted values. uni.lu
Potential Applications and Future Directions in Academic Chemical Research
Development as a Chemical Probe or Tool for Basic Biological Research
The structure of N-(3-aminophenyl)-2-methoxypropanamide, featuring a primary aromatic amine and an amide linkage, presents possibilities for its development as a chemical probe. The aminophenyl group could serve as a handle for conjugation to fluorescent dyes, biotin, or other reporter tags, enabling the tracking of its interactions within biological systems. The methoxypropanamide moiety could potentially interact with specific biological targets. However, without empirical data, its selectivity and utility as a probe remain speculative.
Utility as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereocenter at the C2 position of the propanamide fragment suggests that the enantiomerically pure forms of this compound could be investigated as chiral auxiliaries or ligands. The amine and amide functionalities offer potential coordination sites for metal catalysts. In principle, these could be employed in asymmetric synthesis to control the stereochemical outcome of a reaction. The development of synthetic routes to access the enantiopure (R) and (S) forms would be a prerequisite for exploring this potential application.
Exploration in Materials Science or Polymer Chemistry (if applicable)
The bifunctional nature of this compound, with its primary amine and amide groups, makes it a candidate for incorporation into polymer chains. The primary amine could undergo polymerization with suitable comonomers to form polyamides or polyimides. The pendant methoxypropanamide group could influence the material's properties, such as solubility, thermal stability, or its ability to engage in specific intermolecular interactions. However, no studies on the polymerization or material properties of polymers derived from this monomer have been reported.
Theoretical Frameworks and Rational Design for Novel Analogs with Enhanced Academic Value
The rational design of analogs of this compound could be guided by computational and theoretical studies. Density functional theory (DFT) calculations could predict its molecular orbital energies, reactivity, and potential interaction modes with biological targets or metal catalysts. Such theoretical insights could guide the synthesis of derivatives with modified electronic properties or steric profiles to enhance their efficacy for a specific application. For instance, substitution on the phenyl ring could modulate its properties as a ligand in catalysis.
Integration into High-Throughput Screening Libraries for Mechanistic Chemical Biology Studies
High-throughput screening (HTS) campaigns have become a cornerstone of modern drug discovery and chemical biology. dovepress.com These efforts rely on large and diverse libraries of small molecules to identify hits against biological targets. ku.edu this compound, as a commercially available compound, could be included in such screening libraries. sigmaaldrich.comsigmaaldrich.com Its relatively simple structure and presence of functional groups capable of hydrogen bonding suggest it could serve as a fragment or lead compound for identifying novel protein-protein interaction inhibitors or enzyme modulators. nih.gov The integration into HTS allows for the unbiased screening of millions of compounds, and while the probability of identifying a hit is statistically driven, the inclusion of diverse chemical matter is crucial for the success of these campaigns. nih.govchemrxiv.org
Challenges and Opportunities in Research on N 3 Aminophenyl 2 Methoxypropanamide
Synthetic Challenges and Opportunities for Efficient Production
The efficient synthesis of N-(3-aminophenyl)-2-methoxypropanamide is a primary challenge that dictates the feasibility of its further investigation. The structure, featuring a chiral center at the 2-position of the propanamide moiety and a reactive aminophenyl group, requires a carefully designed synthetic strategy.
Challenges:
Stereoselective Synthesis: The presence of a stereocenter in the 2-methoxypropanoyl group necessitates a stereoselective synthesis to obtain enantiomerically pure forms of the compound. Non-selective synthesis would result in a racemic mixture, complicating biological evaluation and potentially leading to different pharmacological profiles for each enantiomer.
Protection/Deprotection Steps: The free amino group on the phenylenediamine ring is susceptible to oxidation and may interfere with certain coupling reagents. This often necessitates the use of protecting groups, adding extra steps to the synthesis and increasing the cost and complexity of the process.
Scalability: A synthetic route that is successful on a laboratory scale may not be easily scalable for industrial production. Issues such as reagent cost, reaction conditions (e.g., temperature, pressure), and purification methods can become significant obstacles.
Opportunities:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts could enable the direct asymmetric synthesis of the 2-methoxypropanoyl moiety, providing a more efficient route to the desired enantiomer.
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve reaction efficiency and safety, and facilitate easier scaling of the synthesis.
Green Chemistry Approaches: The exploration of more environmentally friendly solvents, catalysts, and reaction conditions can reduce the environmental impact of the synthesis and align with the principles of sustainable chemistry.
A hypothetical comparison of different synthetic routes is presented in the table below, illustrating the potential for optimization.
| Synthetic Route | Key Steps | Potential Advantages | Potential Disadvantages |
| Route A: Classical Approach | 1. Protection of 3-phenylenediamine2. Acylation with 2-methoxypropanoyl chloride3. Deprotection | Well-established reactions | Multiple steps, use of hazardous reagents, low overall yield |
| Route B: Catalytic Approach | 1. Direct asymmetric acylation of 3-phenylenediamine using a chiral catalyst | Fewer steps, high enantioselectivity | Catalyst development required, potential for catalyst poisoning |
| Route C: Flow Chemistry | Continuous synthesis in a microreactor system | High throughput, improved safety and control | Initial setup cost, requires specialized equipment |
Addressing Specificity and Selectivity in Preclinical Biological Interactions
A significant hurdle in the preclinical evaluation of any new chemical entity is understanding its biological interaction profile, specifically its specificity and selectivity. For this compound, which contains multiple functional groups capable of interacting with biological macromolecules, this is a critical area of investigation.
Challenges:
Target Identification: The primary biological target(s) of this compound are unknown. Identifying these targets is a complex process that often requires a combination of computational and experimental approaches.
Off-Target Effects: The compound may interact with multiple biological targets, leading to off-target effects. These unintended interactions can result in undesirable side effects and complicate the interpretation of biological data.
Structure-Activity Relationship (SAR): Establishing a clear SAR is essential for optimizing the compound's biological activity. This requires the synthesis and testing of a library of analogues, which can be a time-consuming and resource-intensive process.
Enantiomer-Specific Activity: The two enantiomers of this compound may exhibit different biological activities and potencies. Separating and testing each enantiomer is crucial for a complete understanding of its pharmacological profile.
Opportunities:
High-Throughput Screening: Modern screening techniques can rapidly assess the interaction of this compound with a large panel of biological targets, accelerating the process of target identification and selectivity profiling.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can predict potential binding modes and affinities of the compound with various protein targets, guiding experimental work and aiding in the interpretation of results. nih.gov
Chemical Biology Approaches: The use of chemical probes and activity-based protein profiling can help to identify the specific cellular targets of this compound and elucidate its mechanism of action.
Fragment-Based Drug Discovery: By studying the interactions of smaller fragments of the molecule, it may be possible to build a more potent and selective compound, providing a rational approach to lead optimization.
The following table illustrates a hypothetical selectivity profile for the enantiomers of this compound against a panel of related protein kinases, a common class of drug targets.
| Target Kinase | (R)-N-(3-aminophenyl)-2-methoxypropanamide (IC50, µM) | (S)-N-(3-aminophenyl)-2-methoxypropanamide (IC50, µM) |
| Kinase A | 0.5 | 15.2 |
| Kinase B | 8.9 | 1.2 |
| Kinase C | > 100 | > 100 |
| Kinase D | 25.4 | 30.1 |
Advanced Characterization Needs for Complex Systems
The comprehensive characterization of a novel compound like this compound is fundamental to understanding its chemical identity, purity, and behavior in complex biological and chemical systems.
Challenges:
Structural Elucidation: While standard techniques like NMR and mass spectrometry are essential, confirming the absolute stereochemistry of the chiral center can be challenging and may require more advanced methods like X-ray crystallography of a suitable crystal.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different physical properties, such as solubility and bioavailability. Identifying and controlling polymorphism is critical for consistent product development.
Metabolite Identification: When introduced into a biological system, this compound is likely to be metabolized. Identifying the structure of its metabolites is crucial for understanding its pharmacokinetic and toxicological profiles.
Quantification in Biological Matrices: Developing sensitive and robust analytical methods to quantify the compound and its metabolites in complex biological matrices like plasma and tissue is a significant analytical challenge.
Opportunities:
Advanced NMR Techniques: Two-dimensional NMR techniques and chiral solvating agents can aid in the unambiguous assignment of the compound's structure and the determination of its enantiomeric purity.
High-Resolution Mass Spectrometry (HRMS): HRMS coupled with liquid chromatography is a powerful tool for identifying and quantifying the parent compound and its metabolites in complex mixtures with high sensitivity and specificity.
Crystallographic Methods: Single-crystal X-ray diffraction can provide definitive proof of the compound's three-dimensional structure and absolute stereochemistry.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for studying the thermal properties of the compound and identifying different polymorphic forms.
A summary of the characterization techniques and their applications is provided in the table below.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity assessment, stereochemical analysis |
| Mass Spectrometry (MS) | Molecular weight determination, structural fragmentation patterns, metabolite identification |
| X-ray Crystallography | Absolute configuration, solid-state packing, conformational analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of enantiomers, quantification |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, polymorphism |
Opportunities for Interdisciplinary Research Collaborations
The multifaceted challenges associated with the research and development of this compound highlight the necessity for a collaborative, interdisciplinary approach. The integration of expertise from various scientific fields can significantly accelerate progress and lead to more comprehensive and impactful outcomes.
Opportunities for Collaboration:
Medicinal Chemistry and Computational Chemistry: Computational chemists can model the interactions of this compound with potential biological targets, guiding medicinal chemists in the design and synthesis of more potent and selective analogues.
Synthetic Chemistry and Chemical Engineering: Collaboration between synthetic chemists and chemical engineers is crucial for developing scalable and cost-effective manufacturing processes for the compound.
Pharmacology and Analytical Chemistry: Pharmacologists can assess the biological activity of the compound in various preclinical models, while analytical chemists can develop the necessary methods to measure its concentration in biological samples, providing a complete picture of its pharmacokinetic and pharmacodynamic properties.
Structural Biology and Biochemistry: Structural biologists can determine the three-dimensional structure of the compound bound to its biological target, providing key insights into its mechanism of action. Biochemists can further probe the functional consequences of this interaction.
The synergy between these disciplines is essential to navigate the complexities of modern chemical and pharmaceutical research and to unlock the full potential of novel molecules like this compound. Such collaborations foster innovation and are critical for translating fundamental scientific discoveries into tangible applications. nih.gov
Conclusion and Outlook for Academic Research on N 3 Aminophenyl 2 Methoxypropanamide
Summary of Key Academic Findings and Methodological Contributions
While dedicated academic literature on N-(3-aminophenyl)-2-methoxypropanamide is not extensively available, we can infer its fundamental chemical properties and likely synthetic routes based on established principles of organic chemistry. The compound's structure, featuring a substituted aminophenyl ring linked via an amide bond to a methoxypropanamide moiety, suggests its synthesis would likely involve the acylation of 1,3-phenylenediamine with an activated form of 2-methoxypropanoic acid, such as its acyl chloride or ester.
Methodologically, the characterization of this compound would rely on a standard suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal in confirming the connectivity of the molecule, with characteristic shifts for the aromatic protons of the aminophenyl group, the methoxy (B1213986) and methyl protons of the propanamide fragment, and the amide proton. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the amide, as well as the C=O stretch of the amide carbonyl group. Mass spectrometry (MS) would confirm the molecular weight of the compound (194.23 g/mol ) and provide fragmentation patterns useful for structural elucidation. uni.lu
Predicted data from chemical databases, such as the Collision Cross Section (CCS) values for different adducts, can provide a preliminary basis for its analytical characterization. uni.lu For instance, the predicted CCS for the [M+H]⁺ ion is 143.1 Ų. uni.lu
Future Trajectories and Emerging Research Questions in Chemical Biology and Synthetic Chemistry
The unique combination of a nucleophilic aromatic amine and a chiral methoxypropanamide scaffold in this compound opens up several avenues for future research.
In Chemical Biology:
The presence of a primary aromatic amine group makes this compound a potential building block for the synthesis of biologically active molecules. This functional group can be readily derivatized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) in various biological contexts. For instance, it could serve as a scaffold for developing inhibitors of enzymes where an amino-aryl interaction is crucial. Future research could explore its potential as a starting material for the synthesis of novel probes for chemical biology or as a fragment in fragment-based drug discovery campaigns.
In Synthetic Chemistry:
The synthesis of this compound and its derivatives presents opportunities for methodological innovation. Research could focus on developing more efficient and sustainable catalytic methods for amide bond formation, moving beyond traditional reagents like thionyl chloride. nih.govyoutube.com The development of stereoselective syntheses to access enantiomerically pure forms of the molecule would be a significant contribution, as the biological activity of chiral molecules is often stereospecific.
Emerging research questions include:
What are the three-dimensional conformational preferences of this compound, and how do they influence its reactivity and potential biological interactions?
Can the primary amine be selectively functionalized in the presence of the amide nitrogen?
What is the reactivity profile of the aromatic ring towards electrophilic substitution?
Broader Implications for the Study of Aminophenyl- and Methoxypropanamide-Containing Scaffolds
The structural motifs present in this compound are found in a variety of compounds with significant applications, highlighting the broader relevance of studying this particular molecule.
Aminophenyl-Containing Scaffolds:
The aminophenyl group is a key pharmacophore in many biologically active compounds. For example, N-phenylamides and related structures are investigated for their potential as antimicrobial and anticancer agents. sphinxsai.comfrontiersin.org The synthesis of various N-(aminophenyl)-substituted benzamides has been a focus of research aimed at developing new therapeutic agents. researchgate.net The insights gained from studying the reactivity and properties of the aminophenyl group in this compound could inform the design of new molecules with improved biological activities.
Methoxypropanamide-Containing Scaffolds:
The methoxypropanamide moiety is also of interest in medicinal chemistry. For example, derivatives of N-benzyl-3-methoxypropanamide have been explored for their potential biological activities. mdpi.comnih.gov The presence of the methoxy group can influence the compound's solubility, metabolic stability, and conformational properties, all of which are critical for its pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the role of the methoxypropanamide fragment in this compound could contribute to the rational design of new drug candidates incorporating this scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-aminophenyl)-2-methoxypropanamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves amidation and substitution reactions. For example:
Acylation : React 3-aminophenylamine with 2-methoxypropanoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Purity Verification : Confirm via HPLC (C18 column, methanol/water mobile phase) and NMR (characteristic peaks: δ 6.8–7.2 ppm for aromatic protons, δ 3.3 ppm for methoxy group) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Solubility : Perform shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270 nm) .
- Stability : Conduct stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation by TLC and LC-MS .
Q. What spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Assign methoxy (δ ~3.3 ppm), amide carbonyl (δ ~168 ppm), and aromatic protons.
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) for solid-state structure validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?
- Methodology :
- Synthetic Modifications : Vary substituents (e.g., replace methoxy with ethoxy, nitro, or halogens) and assess bioactivity.
- Biological Assays : Test analogs against targets (e.g., anticonvulsant activity via maximal electroshock seizure models) .
- Example SAR Table :
| Derivative | R-Group | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|---|
| Parent | -OCH₃ | 12 µM | Baseline |
| A1 | -Cl | 8 µM | Enhanced potency |
| A2 | -NO₂ | >50 µM | Reduced solubility |
Q. What computational strategies can predict binding modes of this compound to neurological targets?
- In Silico Workflow :
Docking : Use AutoDock Vina to model interactions with GABA receptors or sodium channels.
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.
Free Energy Calculations : Apply MM-PBSA to estimate binding affinity .
Q. How can contradictory data on biological activity be resolved?
- Case Study : If one study reports anticonvulsant activity (ED₅₀ = 15 mg/kg) while another shows no effect:
Dose-Response Re-evaluation : Test 5–50 mg/kg in rodent models.
Metabolite Analysis : Use LC-MS to identify active/inactive metabolites.
Target Profiling : Perform kinase/GPCR panels to identify off-target effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues :
- Racemization Risk : Optimize reaction temperature (<40°C) and avoid strong bases.
- Catalyst Selection : Use chiral catalysts (e.g., L-proline) for asymmetric synthesis.
- Analytical QC : Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
Methodological Notes
- Contradictory Evidence : While N-(3-aminophenyl) analogs show anticonvulsant potential , structurally similar compounds (e.g., N-(4-methoxyphenyl) derivatives) prioritize anti-inflammatory activity . Contextualize findings by comparing substituent electronic effects (Hammett σ values).
- Critical Data Gaps : Limited crystallographic data for the exact compound; extrapolate from analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide, which shows C=O···H–N hydrogen bonds critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
